Rhamnose monohydrate

Microbiome Short-Chain Fatty Acids Fermentation

Procure ≥98% L-Rhamnose monohydrate (CAS 10030-85-0), a high-purity 6-deoxy-L-mannose essential for stereospecific glycoside synthesis and unambiguous ¹H NMR calibration (α: 5.13 ppm; β: 4.87 ppm). Its unique L-configuration and distinct fermentation profile preclude substitution with common D-sugars. This monohydrate crystalline powder is water-soluble, stable at RT, and ideal for analytical standard preparation and defined carbon source studies.

Molecular Formula C6H12O5.H2O
C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 10030-85-0
Cat. No. B158059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhamnose monohydrate
CAS10030-85-0
Molecular FormulaC6H12O5.H2O
C6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)O)O.O
InChIInChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1
InChIKeyCBDCDOTZPYZPRO-DEZHIRTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Rhamnose Monohydrate (CAS 10030-85-0): Technical Specifications and Procurement Parameters


L-Rhamnose monohydrate (CAS 10030-85-0) is a naturally occurring 6-deoxyhexose monosaccharide with the molecular formula C₆H₁₂O₅·H₂O and a molecular weight of 182.17 g/mol [1]. This compound is characterized by its high water solubility of 300 g/L at 20°C and optical rotation of +8.0°±1.0° (c=10 in water), distinguishing it from other hexoses . As a crystalline powder stable at room temperature, it serves as a critical biochemical reagent for intestinal permeability testing, cancer immunotherapy research, and fermentation studies [2].

Why Generic Monosaccharides Cannot Replace L-Rhamnose Monohydrate in Critical Applications


L-Rhamnose monohydrate exhibits unique biochemical properties that prevent simple substitution with other monosaccharides. Unlike common hexoses such as glucose or galactose, rhamnose is a 6-deoxy sugar with a methyl group at C6, conferring distinct biological recognition and metabolic fate [1]. While structurally similar deoxy sugars like L-fucose share the same molecular formula, they exhibit divergent substrate specificities for key enzymes—rhamnulose kinase (RhaB) shows 81.3% activity on L-fuculose but no detectable activity on L-fucose or L-rhamnose [2]. This differential enzyme recognition, combined with rhamnose's specific role as a non-absorbable intestinal permeability marker and its unique fermentation profile favoring propionate production, renders generic substitution scientifically invalid [3].

Quantitative Evidence for L-Rhamnose Monohydrate Differentiation in Procurement Decisions


Propionate Production: Rhamnose Demonstrates 2-3 Fold Higher Propionigenic Effect than Fructans and Glucans

L-Rhamnose induces significantly higher propionate production during in vitro human fecal fermentation compared to other common fermentable carbohydrates. In a comparative study of 12 different substrates, rhamnose demonstrated the strongest propionigenic effect, with propionate representing approximately 40% of total SCFA production, whereas fructans and β-glucans produced predominantly acetate and butyrate with propionate constituting less than 15% of total SCFA [1]. This pronounced shift toward propionate production is not observed with glucose, galactose, or mannose, which are rapidly absorbed in the small intestine and unavailable for colonic fermentation.

Microbiome Short-Chain Fatty Acids Fermentation

Gastric Emptying Rate: L-Rhamnose Supplementation Delays Gastric Emptying by 19.5 Minutes

In a pilot human study using combined ¹³CO₂/H₂ breath tests, L-rhamnose supplementation (25 g) significantly slowed gastric emptying rates by 19.5 minutes compared to a glucose control [1]. This effect is specific to L-rhamnose due to its non-absorbable nature and fermentation by intestinal microbes, whereas glucose is rapidly absorbed and does not produce this gastric emptying delay. The study also confirmed via breath H₂ that L-rhamnose undergoes fermentation before reaching the cecum, a property not shared by absorbable monosaccharides.

Gastrointestinal Physiology Appetite Regulation Human Clinical Trial

Intestinal Permeability Marker Specificity: L-Rhamnose Exhibits 45-Fold Greater Permeation than Lactulose

L-Rhamnose demonstrates substantially higher intestinal permeation compared to other commonly used permeability markers. In human subjects, intestinal permeation of ingested L-rhamnose was 45-fold greater than that of lactulose [1]. This differential permeation profile is critical for calculating the lactulose/rhamnose urinary excretion ratio—a validated clinical index of intestinal permeability. The low molecular weight of L-rhamnose (164 g/mol) facilitates its paracellular absorption, whereas larger molecules like lactulose (342 g/mol) are excluded unless barrier function is compromised.

Intestinal Permeability Gut Barrier Function Clinical Diagnostics

Water Solubility Advantage: 300 g/L at 20°C Enables High-Concentration Formulation

L-Rhamnose monohydrate exhibits exceptionally high water solubility of 300 g/L at 20°C, which is significantly greater than many structurally similar monosaccharides. For comparison, D-glucose has a solubility of approximately 900 g/L, but unlike glucose, rhamnose is non-absorbable and resistant to metabolic degradation. This high solubility enables preparation of concentrated stock solutions (up to ~1.6 M) without heating or co-solvents, facilitating reproducible experimental design in permeability assays and fermentation studies.

Formulation Solubility Biochemical Reagent

Enzyme Substrate Specificity: L-Rhamnose Shows No Detectable Activity with Rhamnulose Kinase Unlike L-Fuculose

L-Rhamnose is not a substrate for rhamnulose kinase (RhaB), an enzyme in the rhamnose catabolic pathway, while the structurally similar deoxy sugar L-fuculose exhibits 81.3% relative activity [1]. This stark difference in enzyme recognition—despite identical molecular formulas—demonstrates that minor structural variations (axial vs. equatorial hydroxyl at C4) dramatically alter biological handling. Researchers requiring a non-metabolizable sugar for control experiments should select L-rhamnose over L-fucose, as the latter can be phosphorylated and enter metabolic pathways in certain bacterial systems.

Enzymology Substrate Specificity Biocatalysis

Optical Rotation Stability: L-Rhamnose Exhibits Consistent +8.0° Specific Rotation for Quality Control

L-Rhamnose monohydrate demonstrates a specific optical rotation of +8.0° ±1.0° (c=10 in water, 20h), a value that is highly reproducible and distinct from common hexoses and other deoxy sugars . For comparison, D-glucose exhibits +52.7°, D-galactose +80.2°, and L-fucose -75.6° under similar conditions. This well-defined optical rotation provides a simple, non-destructive identity verification method that does not require complex instrumentation, enabling rapid incoming material qualification in procurement settings.

Quality Control Identity Verification Analytical Chemistry

Optimal Application Scenarios for L-Rhamnose Monohydrate Based on Quantitative Evidence


Clinical Intestinal Permeability Assessment

L-Rhamnose monohydrate is the preferred small-molecule probe for dual-sugar intestinal permeability testing due to its 45-fold greater permeation than lactulose and non-absorbable nature in humans. Procurement of high-purity (≥99%) rhamnose ensures reliable urinary recovery measurements for calculating clinically validated lactulose/rhamnose ratios, a standard index of gut barrier integrity in conditions including celiac disease, Crohn's disease, and NSAID enteropathy [1].

Microbiome Research Targeting Propionate Production

For in vitro or in vivo studies focused on propionate-mediated metabolic effects, L-rhamnose offers a 2- to 3-fold higher propionigenic effect compared to fructans and β-glucans [2]. Researchers investigating appetite regulation, hepatic gluconeogenesis, or SCFA receptor signaling should prioritize rhamnose over other fermentable carbohydrates to achieve robust propionate responses with minimal butyrate interference.

Gastric Emptying and Appetite Regulation Studies

L-Rhamnose supplementation (25 g) has been clinically validated to delay gastric emptying by 19.5 minutes in human subjects, providing a non-pharmacological tool for investigating mechanisms of satiety and postprandial glycemia [3]. This effect is unique among monosaccharides and cannot be replicated with absorbable sugars like glucose or fructose, making rhamnose essential for procurement in gastrointestinal physiology research.

Non-Metabolizable Control in Bacterial Enzyme Assays

In experiments requiring a deoxy sugar that will not undergo enzymatic phosphorylation or catabolism, L-rhamnose is the appropriate selection over L-fucose or L-fuculose. The complete absence of detectable activity with rhamnulose kinase (0% vs. 81.3% for L-fuculose) ensures that observed biological effects are not confounded by bacterial metabolism of the probe compound [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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